molecular formula C9H9BrClN5 B8062880 N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine

N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine

Cat. No.: B8062880
M. Wt: 302.56 g/mol
InChI Key: FXECXJCFKQQLBJ-UHFFFAOYSA-N
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Description

N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine is a pyrimidine derivative featuring a 5-bromo-2-chloro-substituted pyrimidine core. The amine at position 4 is linked to a 2-(4-imidazolyl)ethyl group, introducing a heteroaromatic imidazole moiety. The compound’s molecular formula is C₉H₉BrClN₅, with a molecular weight of 317.56 g/mol.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN5/c10-7-4-14-9(11)16-8(7)13-2-1-6-3-12-5-15-6/h3-5H,1-2H2,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXECXJCFKQQLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC2=NC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which can then be further functionalized to introduce the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions that can be performed under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The imidazole and pyrimidine rings can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the imidazole or pyrimidine rings.

Scientific Research Applications

N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine with key analogs, highlighting substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity (if reported) Source
Target Compound C₉H₉BrClN₅ 317.56 2-(4-Imidazolyl)ethyl Not explicitly reported Synthesized
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₀BrClN₃ 275.56 Cyclopentyl Not reported
5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine C₁₀H₈BrClN₄ 299.55 Pyridin-4-ylmethyl Not reported
5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine C₁₀H₆BrClFN₃ 302.53 4-fluorophenyl Not reported
N-[2-(4-Imidazolyl)ethyl]-3-(3,5-dibromo-4-hydroxyphenyl)propanamide C₁₄H₁₄Br₂N₃O₂ 447.09 Dibromo-hydroxyphenyl propanamide 75% analgesic activity at 100 mg/kg (rat)
N-(2-(1-((3-aminophenyl)sulfonyl)piperidin-4-yl)ethyl)-5-bromo-2-chloropyrimidin-4-amine C₁₈H₂₁BrClN₆O₂S 474.03 Piperidin-4-yl sulfonyl Kinase inhibition (methodology described)

Key Comparisons

Substituent Diversity and Pharmacokinetics The imidazolyl ethyl group in the target compound enhances polarity compared to cyclopentyl () or pyridinyl () substituents, likely improving aqueous solubility. However, bromo and chloro groups may increase lipophilicity, affecting membrane permeability .

Synthetic Routes

  • The target compound’s synthesis likely parallels methods used for analogs. For example, coupling 2-(4-imidazolyl)ethylamine with 5-bromo-2-chloropyrimidin-4-amine (as in , where similar amines were coupled to the pyrimidine core with yields >70%) .
  • details the reduction of 5-bromo-2-chloro-4-nitropyrimidine to the 4-amine intermediate, a critical step for preparing the target compound’s core .

Structural Insights

  • The pyrimidine ring in ’s analog is planar, with hydrogen bonding (N–H···N) forming supramolecular networks. The target compound’s imidazole group may introduce additional hydrogen bonds (N–H···Cl/Br) or π-stacking, altering crystal packing or receptor binding .

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